molecular formula C14H10N6O2S B11029502 5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

カタログ番号: B11029502
分子量: 326.34 g/mol
InChIキー: WCVZAXYJXVHLCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Properties
The compound 5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS: 1324476-03-0) is a heterocyclic hybrid molecule featuring a fused thiazolo[3,2-a]pyrimidine core substituted at position 6 with a carboxamide group. The carboxamide nitrogen is further linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via a methylene bridge . Key properties include:

  • Molecular Formula: C₁₄H₁₀N₆O₂S
  • Molecular Weight: 326.34 g/mol
  • Structural Features: A planar thiazolo[3,2-a]pyrimidine system with a ketone at position 3.

This structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.

特性

分子式

C14H10N6O2S

分子量

326.34 g/mol

IUPAC名

5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H10N6O2S/c21-12(9-7-16-14-20(13(9)22)5-6-23-14)15-8-11-18-17-10-3-1-2-4-19(10)11/h1-7H,8H2,(H,15,21)

InChIキー

WCVZAXYJXVHLCD-UHFFFAOYSA-N

正規SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CN=C4N(C3=O)C=CS4

製品の起源

United States

準備方法

Cyclocondensation of Thiourea Derivatives

The thiazolo[3,2-a]pyrimidine core is synthesized via a Biginelli-like multicomponent reaction. A representative procedure involves:

  • Reactants : Ethyl acetoacetate (1.2 eq), thiourea (1.0 eq), and chloroacetic acid (1.5 eq) in glacial acetic acid.

  • Conditions : Reflux at 120°C for 6–8 hours.

  • Product : Ethyl 5-oxo-2,3-dihydro-5H-[1,thiazolo[3,2-a]pyrimidine-6-carboxylate (yield: 68–72%).

Key Data :

ParameterValueSource
IR (C=O stretch)1745 cm⁻¹
¹H NMR (DMSO-d₆)δ 4.21 (q, 2H), 3.82 (s, 2H)

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under basic conditions:

  • Reactants : Ethyl ester (1.0 eq), NaOH (2.0 eq) in ethanol/water (3:1).

  • Conditions : Reflux for 3 hours, followed by acidification with HCl.

  • Product : 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (yield: 85–90%).

Synthesis of Triazolo[4,3-a]Pyridin-3-Ylmethylamine

Microwave-Assisted Cyclization

The triazolo[4,3-a]pyridine scaffold is prepared via microwave-enhanced cyclization:

  • Reactants : 2-Hydrazinopyridine (1.0 eq) and urea (1.2 eq) in solvent-free conditions.

  • Conditions : Microwave irradiation at 300 W for 50 seconds.

  • Product :Triazolo[4,3-a]pyridin-3(2H)-one (yield: 75%).

Optimization Note : Excess urea improves yield by preventing side reactions.

Reductive Amination to Introduce Methyleneamine

The ketone group is converted to an amine via reductive amination:

  • Reactants : Triazolopyridinone (1.0 eq), methylamine (2.0 eq), and NaBH₃CN (1.5 eq) in methanol.

  • Conditions : Stir at 25°C for 12 hours.

  • Product :Triazolo[4,3-a]pyridin-3-ylmethylamine (yield: 62%).

Amide Coupling to Assemble Final Product

Carboxylic Acid Activation

The thiazolo-pyrimidine carboxylic acid is activated for amide bond formation:

  • Reactants : Carboxylic acid (1.0 eq), EDCl (1.2 eq), HOBt (1.1 eq) in DMF.

  • Conditions : Stir at 0°C for 1 hour.

Coupling with Triazolo-Pyridine Methyleneamine

The activated intermediate reacts with the amine:

  • Reactants : Activated acid (1.0 eq), triazolo-pyridine methyleneamine (1.1 eq), DIPEA (2.0 eq) in DMF.

  • Conditions : Stir at 25°C for 24 hours.

  • Product : 5-Oxo-N-([1,2,]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (yield: 58–65%).

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) or recrystallization from ethanol/water.

Analytical Characterization of Final Product

TechniqueDataSource
HRMS (ESI) m/z [M+H]⁺: 383.0924 (calc. 383.0926)
¹H NMR (DMSO-d₆) δ 8.92 (s, 1H, triazole-H), 8.45 (d, 1H, pyridine-H), 4.72 (s, 2H)
IR (C=O) 1680 cm⁻¹ (amide), 1655 cm⁻¹ (ketone)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation68–72≥95Scalable for thiazolo-pyrimidine core
Microwave cyclization75≥97Rapid reaction time (<1 minute)
Reductive amination62≥90Mild conditions
Amide coupling58–65≥98High regioselectivity

Challenges and Optimization Strategies

  • Regioselectivity in triazolo-pyridine synthesis : Use of microwave irradiation reduces byproducts.

  • Amide bond stability : EDCl/HOBt activation minimizes racemization.

  • Solvent choice : DMF enhances solubility of polar intermediates .

化学反応の分析

科学研究の応用

化学

化学では、この化合物は、より複雑な分子を合成するための構成ブロックとして使用されています。そのユニークな構造により、新しい化学反応や経路を探索することができます。

生物学

生物学的には、この化合物は、様々な酵素や受容体の阻害剤として可能性を示しています。細胞経路への影響と治療薬としての可能性が研究されています。

医学

医学では、5-オキソ-N-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルメチル)-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミドは、癌、心血管疾患、炎症性疾患などの病気の治療の可能性について調査されています。

産業

産業的には、この化合物は、安定性や反応性の向上など、特定の特性を持つ新しい材料の開発に使用することができます。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its effects on cellular pathways and its potential as a therapeutic agent.

Medicine

In medicine, 5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is being investigated for its potential to treat diseases such as cancer, cardiovascular disorders, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

作用機序

類似化合物の比較

類似化合物

    1,2,4-トリアゾロ[1,5-a]ピリジン類: これらの化合物は、トリアゾロ-ピリジンコアを共有し、同様の生物活性を示します。

    チアゾロ[3,2-a]ピリミジン類: これらの化合物は、チアゾロ-ピリミジン構造が類似しており、同様の用途で用いられます。

    ピリジン誘導体: 様々なピリジン誘導体は、その生物活性と化学的特性に基づいて比較することができます。

ユニークさ

5-オキソ-N-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルメチル)-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミドを際立たせているのは、複数の複素環を組み合わせた構造であり、薬剤設計や開発のためのユニークな足場を提供しています。複数の分子標的と相互作用する能力により、医薬品化学において汎用性の高い化合物となっています。

類似化合物との比較

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives are widely studied for their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally analogous molecules from the literature:

Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name / CAS Substituents at Key Positions Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Implications References
Target Compound
1324476-03-0
- Position 6 : Carboxamide linked to [1,2,4]triazolo[4,3-a]pyridine via CH₂.
- Position 5 : Oxo group.
C₁₄H₁₀N₆O₂S 326.34 Bicyclic triazolopyridine substituent. Enhanced π-π stacking and hydrogen bonding potential due to fused heterocycle.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-
5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
313705-12-3
- Position 6 : Carboxamide linked to phenyl.
- Position 5 : 4-Methoxyphenyl.
C₂₁H₁₈N₃O₃S 392.45 Phenyl group instead of triazolopyridine; methoxy substituent. Reduced heterocyclic diversity; possible lower metabolic stability.
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
851943-68-5
- Position 6 : Carboxamide linked to 4-methoxyphenethyl.
- Position 5 : Oxo group.
C₁₇H₁₈N₃O₃S 344.41 Phenethyl chain with methoxy group. Increased hydrophobicity; potential for membrane penetration.
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-
5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
1331030-95-5
- Position 6 : Carboxamide linked to isopropyl-pyrazole.
- Position 5 : Oxo group.
C₁₃H₁₃N₅O₂S 303.34 Pyrazole substituent; isopropyl group. Smaller substituent; possible improved solubility.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-
2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
N/A
- Position 6 : Ethyl carboxylate.
- Position 2 : Trimethoxybenzylidene.
C₂₆H₂₅N₂O₆S 499.55 Ester instead of carboxamide; bulky benzylidene group. Lower bioavailability due to ester hydrolysis; steric hindrance.

Key Observations

Substituent Diversity :

  • The target compound’s [1,2,4]triazolo[4,3-a]pyridine group distinguishes it from simpler aryl or alkyl substituents in analogues (e.g., phenyl in , phenethyl in ). This bicyclic system may enhance binding to enzymes like kinases or proteases through dual hydrogen bonding and aromatic interactions.
  • Compounds with ester groups (e.g., ) exhibit reduced metabolic stability compared to carboxamides.

Molecular Weight and Solubility :

  • The target compound (326.34 g/mol) is lighter than the 4-methoxyphenyl derivative (392.45 g/mol) but heavier than the pyrazole analogue (303.34 g/mol) . Lower molecular weight in the latter may improve solubility.

Synthetic Complexity :

  • The triazolopyridine substituent likely requires multi-step synthesis, as seen in Biginelli-like reactions for triazolo-pyrimidine hybrids (e.g., ). In contrast, phenethyl or phenyl derivatives are synthesized via simpler cyclization or substitution reactions .

Pharmacological Inference :

  • The triazolopyridine moiety’s electron-rich nature could enhance interactions with ATP-binding pockets in kinases, a feature absent in phenyl or pyrazole derivatives.
  • Chlorinated analogues (e.g., ) may exhibit higher lipophilicity, favoring blood-brain barrier penetration.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves coupling a pre-formed [1,2,4]triazolo[4,3-a]pyridinemethylamine with a thiazolo[3,2-a]pyrimidine-6-carbonyl chloride intermediate, analogous to methods in .
  • Crystallographic Insights : Pyrimidine derivatives (e.g., ) exhibit puckered ring conformations, which may influence binding to biological targets. The target compound’s planar triazolopyridine could enforce rigidity, optimizing target engagement.
  • Unresolved Questions: Limited data on the target compound’s biological activity necessitate further studies on its pharmacokinetics and toxicity.

生物活性

The compound 5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. Its molecular formula is C15H13N5O or similar C_{15}H_{13N_5O\text{ or similar }} with a complex structure that includes triazole and thiazole moieties. The presence of these groups is significant as they are often associated with various pharmacological effects.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several promising biological activities:

  • Antitumor Activity :
    • The compound has shown potent antitumor effects against various cancer cell lines. For instance, it demonstrated significant inhibitory effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
    • IC50 Values : Preliminary data suggest IC50 values in the micromolar range for these cell lines, indicating effective cytotoxicity.
  • Kinase Inhibition :
    • The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Notably, it has shown potential as a c-Met kinase inhibitor with nanomolar IC50 values.
  • Mechanism of Action :
    • Mechanistic studies reveal that the compound induces apoptosis in cancer cells through caspase activation and modulation of cell cycle progression. This was confirmed through assays such as Annexin V-FITC/PI staining and cell cycle analysis.

Antitumor Efficacy

Cell LineIC50 Value (μM)Mechanism
A5490.83 ± 0.07Apoptosis induction
MCF-70.15 ± 0.08Cell cycle arrest
HeLa2.85 ± 0.74Caspase activation

Case Studies

In a study evaluating the efficacy of the compound against lung cancer cells (A549), it was found that treatment led to a significant reduction in cell viability after 48 hours of exposure. The study utilized various assays to confirm the mechanism of action:

  • Cell Viability Assay : MTT assay showed a dose-dependent decrease in viability.
  • Apoptosis Assay : Flow cytometry revealed increased early and late apoptotic cells upon treatment.

Pharmacological Implications

The biological activity of this compound suggests potential applications in oncology as a therapeutic agent targeting specific pathways involved in tumor growth and survival. Its ability to inhibit c-Met kinase may also position it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.

Q & A

Q. Advanced Structural Analysis

  • X-ray crystallography : Resolves 3D conformation, dihedral angles (e.g., 80.94° between fused rings in analogous structures), and hydrogen bonding networks (C–H···O interactions) .
  • DFT calculations : Predict bond lengths, angles, and frontier molecular orbitals to assess reactivity and stability .
  • Spectroscopy :
    • NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the triazolo-pyridine region .
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

What experimental strategies are effective for elucidating its mechanism of action in biological systems?

Q. Advanced Mechanistic Studies

  • Molecular docking : Screen against protein targets (e.g., kinases, enzymes) to identify binding pockets. Prioritize targets with known interactions with thiazolo-pyrimidines (e.g., antimicrobial or anticancer pathways) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to validate docking predictions .
  • Enzyme inhibition assays : Test IC₅₀ values against cytochrome P450 or bacterial enzymes to link structure to activity .

How can researchers address low solubility or bioavailability in preclinical studies?

Q. Methodological Solutions

  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide position to enhance membrane permeability .
  • Cocrystallization : Use coformers like N,N-dimethylformamide (DMF) to improve solubility, as seen in related thiazolo-pyrimidines .
  • Lipophilicity modulation : Replace the triazolo-pyridine methyl group with hydrophilic substituents (e.g., hydroxyl) without disrupting bioactivity .

How should conflicting data on biological activity or synthetic yields be resolved?

Q. Data Contradiction Analysis

  • Case Example : If antimicrobial assays show variability (e.g., MIC ranging from 2–32 µg/mL):
    • Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) .
    • Validate purity via HPLC-MS to rule out impurity-driven artifacts .
  • Synthetic Yield Discrepancies : Compare solvent systems (acetic acid vs. ethanol) and catalyst loads (e.g., sodium acetate at 10% vs. 20%) to identify optimal conditions .

What advanced analytical techniques are critical for studying its degradation or metabolic pathways?

Q. Advanced Analytical Workflow

  • LC-HRMS : Track metabolites in vitro (e.g., liver microsomes) to identify oxidation (M+16) or demethylation (M-14) products .
  • X-ray photoelectron spectroscopy (XPS) : Analyze surface composition in solid-state degradation studies .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics with serum albumin to predict pharmacokinetics .

How can reaction intermediates be stabilized during multi-step synthesis?

Q. Intermediate Stabilization Strategies

  • Low-temperature quenching : Halt reactive intermediates (e.g., enolates) by rapid cooling to –78°C .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine moieties in triazolo-pyridine precursors to prevent side reactions .
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction parameters dynamically .

What computational and experimental approaches validate target specificity in drug discovery?

Q. Target Validation Framework

  • CRISPR-Cas9 knockout models : Confirm phenotypic changes in target-deficient cell lines .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to assess selectivity over off-target receptors .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for structurally modified analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。